molecular formula C11H7IO2 B8415899 5-(3-Iodophenyl)furan-2-carbaldehyde

5-(3-Iodophenyl)furan-2-carbaldehyde

Cat. No.: B8415899
M. Wt: 298.08 g/mol
InChI Key: VKRAETOXAOIIJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Iodophenyl)furan-2-carbaldehyde is a useful research compound. Its molecular formula is C11H7IO2 and its molecular weight is 298.08 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H7IO2

Molecular Weight

298.08 g/mol

IUPAC Name

5-(3-iodophenyl)furan-2-carbaldehyde

InChI

InChI=1S/C11H7IO2/c12-9-3-1-2-8(6-9)11-5-4-10(7-13)14-11/h1-7H

InChI Key

VKRAETOXAOIIJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)C2=CC=C(O2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Formyl-2-furanboronic acid (280 mg, 2 mmol) and 1,3-diiodobenzene (660 mg, 2 mmol) were dissolved in 1,2-dimethoxyethane (15 mL), tetrakis(triphenylphosphine)palladium (114 mg, 0.1 mmol) was added thereto, 2 mol/L sodium carbonate (4.6 mL) was then added thereto, and the mixture was heated to reflux for 3 hours while stirring. After the reaction was completed water (20 mL) was added, and extraction with ethyl acetate (20 mL×2) was carried out. The organic layer was washed with saturated brine, water was removed using anhydrous sodium sulfate, the solvent was then removed by evaporation under reduced pressure, and the residue was subjected to silica gel column chromatography using ethyl acetate/hexane (3/7 (volume ratio)) as an eluent, to give 5-(3-iodophenyl)furan-2-carbaldehyde in a yield of 155 mg (yield 25.9%).
Quantity
280 mg
Type
reactant
Reaction Step One
Quantity
660 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
4.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
114 mg
Type
catalyst
Reaction Step Four

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